molecular formula C14H30Si B14338620 CID 13835739

CID 13835739

Cat. No.: B14338620
M. Wt: 226.47 g/mol
InChI Key: DDUXRMNGMNIVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 13835739 is a chemical compound registered in the PubChem database. Compounds are often compared based on structural motifs, biological activity, or functional applications. For instance, highlights betulin-derived inhibitors (e.g., CID 72326, betulin) and steroid-based substrates (e.g., CID 12594, DHEAS), suggesting that this compound may belong to a class of bioactive molecules with therapeutic or inhibitory properties . Similarly, lists oscillatoxin derivatives (e.g., CID 185389, 30-methyl-oscillatoxin D), which are toxins with complex polyketide backbones, indicating that structural analogs may share overlapping biochemical pathways .

Properties

Molecular Formula

C14H30Si

Molecular Weight

226.47 g/mol

InChI

InChI=1S/C14H30Si/c1-3-5-7-9-10-12-14-15-13-11-8-6-4-2/h3-14H2,1-2H3

InChI Key

DDUXRMNGMNIVFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si]CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 13835739 involves several synthetic routes, each with specific reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters. The use of advanced technologies such as flow chemistry and automated systems enhances the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

CID 13835739 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 13835739 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.

    Medicine: The compound has potential therapeutic applications and is investigated for its effects on different biological targets.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 13835739 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

If this compound shares a steroid-like backbone (as inferred from ’s substrates TC, TLC, and DHEAS), its structural features could be compared to:

Compound Name PubChem CID Core Structure Key Functional Groups Molecular Weight (g/mol)
Taurocholic acid (TC) 6675 Steroid + taurine Sulfate, hydroxyl 515.7
DHEAS 12594 Steroid + sulfate Sulfate, ketone 368.5
This compound* 13835739 Undefined Hypothetical sulfate N/A

Note: Specific data for this compound is unavailable in the provided evidence; this table serves as a template for comparison.

Structural overlays (as shown in ’s Figure 8) could reveal shared orientations of steroid backbones or substituents, influencing substrate binding or inhibition .

Functional Analogs

If this compound acts as an inhibitor (e.g., similar to ’s ginkgolic acid 17:1, CID 5469634), functional comparisons might focus on mechanisms such as competitive binding or enzyme modulation:

Compound Name PubChem CID Target Enzyme/Pathway IC₅₀ (µM) Mechanism
Ginkgolic acid 17:1 5469634 Bile acid transporters 12.3 Competitive inhibition
Irbesartan 3749 Angiotensin receptor 0.76 Non-competitive binding
This compound* 13835739 Hypothetical target N/A Undefined

Note: Data for this compound is speculative due to evidence limitations.

Research Findings and Limitations

The absence of direct data on this compound in the provided evidence necessitates reliance on methodological frameworks from authoritative sources:

  • Structural Analysis : Overlaying 3D structures (as in ) could identify conserved motifs, such as sulfate groups in bile acids or polyketide chains in toxins .
  • Functional Testing : Methods from and emphasize comparing IC₅₀ values, binding affinities, and substrate specificity using standardized assays .
  • Data Gaps : Supplementary tables () and crystallographic data () are critical for validating comparisons but are unavailable here .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.